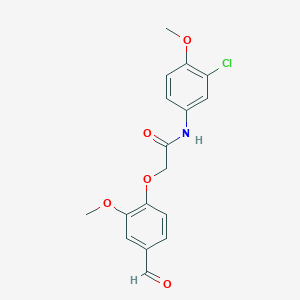

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

This compound is a substituted acetamide featuring a 3-chloro-4-methoxyphenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety on the acetamide backbone.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5/c1-22-14-6-4-12(8-13(14)18)19-17(21)10-24-15-5-3-11(9-20)7-16(15)23-2/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXPATROUSZUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 4-formyl-2-methoxyphenol.

Formation of Intermediate: The first step could involve the formation of an intermediate compound through a reaction between 3-chloro-4-methoxyaniline and an appropriate acylating agent.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-formyl-2-methoxyphenol under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, and the process might be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Rings

Halogen and Alkoxy Group Variations

Impact of Substituents :

- Electron-withdrawing groups (e.g., Cl, F, NO₂) reduce electron density on the aromatic ring, enhancing stability toward electrophilic substitution.

- Methoxy groups (electron-donating) increase ring reactivity and may improve solubility in polar solvents.

Example Yields :

Key Observations :

Physicochemical Properties

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, including its antimicrobial, anticancer, and other therapeutic properties.

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3-chloro-4-methoxyaniline and 4-formyl-2-methoxyphenol. The general synthetic route includes the formation of an intermediate through acylation, followed by a coupling reaction under basic conditions. Purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16ClNO5 |

| Molecular Weight | 337.73 g/mol |

| CAS Number | Not specified in sources |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including leukemia and solid tumors. For instance, one study reported an IC50 value indicating effective cytotoxicity against cancer cells, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- Receptor Modulation : It may act on cellular receptors, altering signaling pathways that promote cell growth or survival.

4. Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Cancer Cell Line Screening : In another study involving various cancer cell lines, the compound showed promising results with a GI50 value indicating potent growth inhibition compared to control treatments .

5. Conclusion

This compound presents significant potential as an antimicrobial and anticancer agent. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.